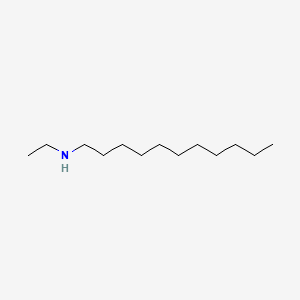

N-Ethylundecan-1-amine

Description

Properties

CAS No. |

59570-04-6 |

|---|---|

Molecular Formula |

C13H29N |

Molecular Weight |

199.38 g/mol |

IUPAC Name |

N-ethylundecan-1-amine |

InChI |

InChI=1S/C13H29N/c1-3-5-6-7-8-9-10-11-12-13-14-4-2/h14H,3-13H2,1-2H3 |

InChI Key |

LKVBHKWFYHKTSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNCC |

Origin of Product |

United States |

Preparation Methods

Alkylation of Undecan-1-amine with Ethyl Halides

The direct alkylation of primary amines with alkyl halides is a classical route to secondary amines. However, this method often faces challenges in achieving mono-alkylation due to the nucleophilic nature of the amine nitrogen.

Direct Alkylation Without Protecting Groups

Undecan-1-amine reacts with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds via an Sₙ2 mechanism:

$$

\text{Undecan-1-amine} + \text{CH}3\text{CH}2\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{N-Ethylundecan-1-amine} + \text{HI}

$$

This method, however, often produces mixtures of mono- and di-alkylated products due to the amine’s ability to act as a nucleophile in subsequent reactions.

Controlled Mono-Alkylation Using Protecting Groups

To suppress di-alkylation, protecting group strategies are employed. The tert-butoxycarbonyl (Boc) group is widely used to mask one amine hydrogen (Figure 1):

Procedure :

- Protection : Undecan-1-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane to form N-Boc-undecan-1-amine.

- Alkylation : The protected amine is reacted with ethyl iodide using sodium hydride (NaH) as a base in tetrahydrofuran (THF) at 0°C.

- Deprotection : The Boc group is removed using 4 M HCl in 1,4-dioxane, yielding this compound.

This method achieves >75% yield in model systems for similar amines, with di-alkylation limited to <5%.

Table 1: Comparison of Alkylation Methods

| Method | Reagents | Conditions | Yield (%) | Di-Alkylation (%) |

|---|---|---|---|---|

| Direct Alkylation | EtI, K₂CO₃ | RT, 24 h | 40–50 | 30–40 |

| Boc-Protected Route | Boc₂O, EtI, NaH, HCl | 0°C to RT, 12 h | 70–80 | <5 |

Reductive Amination of Undecanal with Ethylamine

Reductive amination offers a catalytic pathway to secondary amines by combining aldehydes/ketones with primary amines under reducing conditions. For this compound, undecanal and ethylamine serve as substrates:

$$

\text{Undecanal} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound} + \text{H}_2\text{O}

$$

Optimized Conditions

- Catalyst : Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (buffered with acetic acid).

- Yield : 60–70% after 24 hours at room temperature.

- By-products : <10% tertiary amine formation due to over-reduction.

This method avoids alkyl halides but requires careful pH control to prevent imine hydrolysis.

Gabriel Synthesis for Secondary Amines

The Gabriel synthesis, traditionally used for primary amines, has been adapted for secondary amines using modified phthalimide derivatives.

Modified Protocol

- Phthalimide Alkylation : Undecyl bromide reacts with N-ethylphthalimide in DMF using K₂CO₃ as a base.

- Deprotection : Hydrazinolysis with hydrazine hydrate releases this compound.

$$

\text{Undecyl bromide} + \text{N-Ethylphthalimide} \xrightarrow{\text{K}2\text{CO}3} \text{Phth-N-Ethylundecylamide} \xrightarrow{\text{N}2\text{H}4} \text{this compound}

$$

Yields range from 50–60%, with phthalic acid as a recoverable by-product.

Hydroamination of Undecyne with Ethylamine

Transition metal-catalyzed hydroamination offers a atom-economic route. Ruthenium complexes catalyze the addition of ethylamine to undecyne:

$$

\text{HC≡C(CH}2\text{)8CH}3 + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{Ru catalyst}} \text{this compound}

$$

Enzymatic Synthesis Using Transaminases

Biocatalytic methods employ ω-transaminases to aminate long-chain aldehydes. Ethylamine serves as the amine donor:

$$

\text{Undecanal} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{Transaminase}} \text{this compound} + \text{H}2\text{O}

$$

Advantages and Limitations

- Yield : 40–50% under mild conditions (30°C, pH 7.5).

- Challenges : Enzyme stability and substrate solubility in aqueous media.

Scientific Research Applications

It appears you're asking for information on the applications of the chemical compound N-Ethylundecan-1-amine; however, the search results provided information on the compound 8-Ethylundecan-1-amine, and on amines in general, but not specifically on N-Ethylundecan-1-amine.

8-Ethylundecan-1-amine is a long-chain lipophilic monoalkylamine that is a versatile intermediate used in the production of a wide variety of chemicals. As a lipophilic monoalkylamine, it likely interacts with targets through hydrophobic interactions.

Scientific Research Applications of Amines

- Chemistry Amines are used as intermediates in the synthesis of various organic compounds, including surfactants and corrosion inhibitors. Palladium-catalyzed cross-coupling reactions that form C–N bonds have become useful methods to synthesize anilines and aniline derivatives .

- Biology Amines are employed in the preparation of bioactive molecules and as reagents in biochemical assays.

- Medicine Amines are investigated for their potential use in drug delivery systems and as building blocks for pharmaceutical compounds. A vast number of nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

- Industry Amines are utilized in the production of emulsifiers, flotation agents, and oil additives.

Biological Activity

8-Ethylundecan-1-amine's structure allows it to interact with biological systems, making it a compound of interest in pharmacological and biochemical research. This compound acts primarily through hydrophobic interactions due to its lipophilic nature, enabling it to integrate into lipid membranes and interact with various biomolecules, potentially affecting biochemical pathways related to cell signaling and membrane dynamics.

Case Study: Antiparasitic Activity

A study examining the effects of amine-linked compounds on cutaneous leishmaniasis found that certain structural modifications could enhance biological activity against Leishmania species. The structural characteristics of 8-Ethylundecan-1-amine align with those of other amine derivatives showing significant antiparasitic activity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The secondary amine group in N-ethylundecan-1-amine acts as a nucleophile, reacting with alkyl halides or acyl chlorides.

Alkylation

-

Reagents : Primary alkyl halides (e.g., methyl iodide, ethyl bromide).

-

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (50–100°C).

-

Mechanism : Sₙ2 nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide, forming a tertiary ammonium salt .

-

Product : Tertiary amines (e.g., N,N-diethylundecan-1-amine) .

Acylation

-

Reagents : Acyl chlorides (e.g., acetyl chloride, benzoyl chloride).

-

Conditions : Room temperature in anhydrous dichloromethane or THF.

-

Mechanism : Nucleophilic addition-elimination at the carbonyl carbon, forming an amide .

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Alkylation | R-X (alkyl halide) | DMF, 50–100°C | Tertiary ammonium salt |

| Acylation | R-COCl | CH₂Cl₂, RT | N-Acylated derivative |

Oxidation Reactions

The amine group undergoes oxidation under controlled conditions, yielding nitriles or imines.

Strong Oxidizing Agents

-

Reagents : KMnO₄, H₂O₂, or O₂ with Pd catalysts.

-

Conditions : Acidic or neutral aqueous media, 60–80°C.

-

Mechanism : Sequential dehydrogenation and C-N bond cleavage, forming nitriles (e.g., undecanenitrile) .

Selective Oxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid).

-

Conditions : Mild, room temperature in dichloromethane.

-

Product : N-Oxide derivatives, which can further tautomerize .

N-Dealkylation Reactions

This compound undergoes dealkylation to remove the ethyl group, yielding primary amines.

Palladium-Catalyzed Deethylation

-

Catalyst : Pd black or Pd(OAc)₂.

-

Mechanism :

| Catalyst | Acid | Temperature | Time | Product |

|---|---|---|---|---|

| Pd black | HCl | 200°C | 24 h | Undecan-1-amine |

Hofmann Elimination

Quaternization followed by elimination converts the amine into alkenes.

-

Reagents : Excess CH₃I, Ag₂O.

-

Conditions : Heating (100–120°C) under basic conditions.

-

Mechanism :

-

Regioselectivity : Favors less substituted alkenes due to steric hindrance .

Substitution Reactions

The amine participates in nucleophilic substitutions with electrophiles.

Sulfonylation

-

Reagents : Tosyl chloride (TsCl).

-

Conditions : Pyridine as base, 0°C to RT.

-

Product : N-Ethyl-N-tosylundecan-1-amine, a stable sulfonamide .

Comparative Reactivity Insights

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Ethylundecan-1-amine with structurally related amines, focusing on molecular properties, hazards, and applications.

Key Structural and Functional Differences

Chain Length and Branching :

- This compound has a longer alkyl chain (C11) compared to N,N-diethylheptan-1-amine (C7), which impacts solubility and surfactant efficiency. Longer chains enhance hydrophobicity, favoring micelle formation in aqueous solutions.

- Branched analogs like 4-Undecen-1-amine (Z-isomer) introduce unsaturation and dimethyl groups, reducing melting points and altering reactivity .

Substituent Effects: Primary amines (e.g., 1-Aminoundecane) exhibit higher nucleophilicity than secondary or tertiary amines, making them more reactive in alkylation or acylation reactions . Tertiary amines (e.g., N,N-diethylheptan-1-amine) are less basic than primary/secondary amines but are often used as catalysts or stabilizers due to their reduced reactivity .

Hazard Profiles :

- N,N-dimethylated amines (e.g., 4-Undecen-1-amine) show acute oral toxicity (OSHA Category 4) and respiratory hazards, likely due to their volatility and amine group reactivity .

- Oxidized derivatives (e.g., N,N-dimethyldodecan-1-amine oxide) exhibit reduced toxicity compared to parent amines, aligning with their use in consumer products like shampoos .

Applications :

- Surfactant performance correlates with alkyl chain length and head-group structure. This compound’s balance of hydrophobicity and moderate polarity may position it as a niche surfactant or emulsifier.

- Specialty amines with unsaturated bonds (e.g., 4-Undecen-1-amine) are leveraged in polymer chemistry or crosslinking agents .

Research Findings and Data Gaps

- Toxicity Data : While this compound’s hazards are inferred from analogs, specific studies on its ecotoxicology or chronic exposure are absent in the provided evidence.

- Synthetic Routes : Scalable methods for N-alkylamines (e.g., Fe-catalyzed reactions ) could be adapted for its production, though optimization would be required.

- Market Relevance : Compounds like N,N-dimethyldodecan-1-amine oxide dominate industrial applications due to regulatory validation , whereas this compound remains understudied.

Q & A

Q. What are the optimal synthesis routes for N-Ethylundecan-1-amine in laboratory settings?

- Methodological Answer : this compound can be synthesized via reductive amination or alkylation of undecan-1-amine with ethylating agents. For reductive amination, primary amines react with aldehydes/ketones under hydrogenation conditions. For alkylation, ethyl halides or sulfates are used in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) . Reaction parameters such as temperature (e.g., 110°C), catalyst selection (e.g., nickel-based catalysts), and solvent systems should be optimized through iterative single-factor or orthogonal experiments . Safety protocols for handling flammable amines and corrosive reagents must be strictly followed .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to detect residual solvents or byproducts. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify ethyl and undecane chain integration. For example, the ethyl group’s triplet signal (~1.1 ppm in ¹H NMR) and the amine proton’s broad peak (~2.5 ppm) are key indicators. Mass spectrometry (MS) provides molecular ion confirmation (expected m/z: 213.3 for C₁₃H₂₉N) . Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Q. What are the critical safety considerations when handling this compound in research labs?

- Methodological Answer : this compound is flammable and corrosive. Labs must enforce:

- Ventilation : Use fume hoods to prevent inhalation exposure (OSHA/PEL limits apply) .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with dilute acetic acid .

- Storage : In airtight containers away from oxidizers (e.g., peroxides) at ≤25°C .

Advanced Research Questions

Q. How can researchers investigate potential nitrosamine formation in this compound under varying conditions?

- Methodological Answer : Secondary amines like this compound may form carcinogenic N-nitrosamines when exposed to nitrosating agents (e.g., nitrites). To assess risk:

- Controlled Stress Testing : Incubate the amine with sodium nitrite under acidic (pH 3–4) and elevated temperature (40–60°C) conditions.

- Analytical Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a limit of detection (LOD) ≤10 ppb for nitrosamines like N-nitrosoethylundecanamine. Matrix effects from reaction byproducts require selective extraction (e.g., solid-phase extraction) to enhance sensitivity .

- Mitigation : Add antioxidants (e.g., ascorbic acid) or avoid nitrite-contaminated reagents .

Q. What strategies resolve discrepancies in biological activity data of this compound across studies?

- Methodological Answer : Conflicting bioactivity results (e.g., antimicrobial efficacy) may arise from:

- Purity Variability : Replicate experiments with rigorously purified batches (≥98% by GC).

- Assay Conditions : Standardize cell culture media pH, temperature, and solvent controls (e.g., DMSO concentration ≤0.1%).

- Data Normalization : Use internal standards (e.g., ampicillin for antimicrobial assays) to calibrate activity thresholds. Cross-validate findings with orthogonal assays (e.g., fluorescence-based viability tests vs. colony counting) .

Q. How to design experiments to assess the surfactant properties of this compound in aqueous systems?

- Methodological Answer :

- Critical Micelle Concentration (CMC) Determination : Measure surface tension vs. concentration plots using a tensiometer. CMC is identified at the inflection point where micelles form.

- Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG°mic) using temperature-dependent CMC data.

- Stability Testing : Evaluate emulsification efficiency under varying pH (3–10) and ionic strength (0.1–1 M NaCl). Compare with commercial surfactants (e.g., SDS) for benchmarking .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.